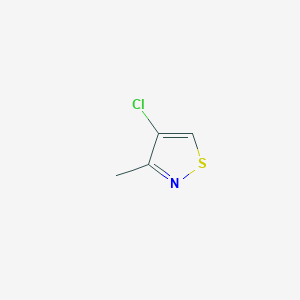

4-Chloro-3-methylisothiazole

Description

Historical Context and Significance of Isothiazole (B42339) Core Structures

The parent isothiazole was first successfully synthesized in 1956. This achievement opened the door to the exploration of a new class of heterocyclic compounds. The aromatic nature of the isothiazole ring, coupled with the reactivity conferred by the heteroatoms, has made its derivatives attractive targets for synthesis. Researchers have developed various synthetic strategies to access the isothiazole core, including cycloaddition and condensation reactions. researchgate.netthieme-connect.com The versatility of the isothiazole scaffold has led to its incorporation into a wide array of molecules, including pharmaceuticals and agrochemicals, where the isothiazole moiety can impart desirable properties. nih.govrsc.org

Structural Attributes of 4-Chloro-3-methylisothiazole

For the broader class of isothiazoles, the aromatic ring system is a key structural feature. The substitution pattern on this ring significantly influences the molecule's properties. In the case of this compound, the presence of a chlorine atom at the 4-position and a methyl group at the 3-position would be expected to affect its electronic distribution, reactivity, and biological activity compared to the parent isothiazole or other isomers.

Hypothetical Physicochemical Properties of this compound (Note: The following table is based on general principles of chemistry and data for related compounds, as specific experimental data for this compound is unavailable.)

| Property | Predicted Value/Information |

| Molecular Formula | C4H4ClNS |

| Molecular Weight | 133.61 g/mol |

| Physical State | Likely a liquid or low-melting solid at room temperature |

| Solubility | Expected to have low solubility in water and good solubility in organic solvents |

| Boiling Point | Predicted to be higher than 3-methylisothiazole (B110548) due to the chloro substituent |

| Density | Predicted to be greater than 1 g/mL |

Overview of Research Trajectories for this compound

There is a notable absence of specific research trajectories for this compound in the available scientific literature. While research on chlorinated isothiazoles as a class is extensive, particularly focusing on their biocidal properties, this specific isomer does not appear to be a major subject of these studies. For instance, significant research has been conducted on compounds like 5-chloro-2-methyl-4-isothiazolin-3-one, a potent biocide. nih.gov However, this compound is structurally distinct from this compound.

The synthesis of substituted isothiazoles is an active area of research, with various methods being developed to create diverse derivatives. researchgate.netrsc.orgacs.org It is conceivable that this compound could be synthesized through methods such as the chlorination of 3-methylisothiazole, but specific documented procedures for this reaction are not found in the searched literature. The lack of available information suggests that this compound may not have exhibited properties that have spurred significant research interest to date, or that such research is not publicly documented.

Structure

2D Structure

3D Structure

Properties

CAS No. |

930-43-8 |

|---|---|

Molecular Formula |

C4H4ClNS |

Molecular Weight |

133.60 g/mol |

IUPAC Name |

4-chloro-3-methyl-1,2-thiazole |

InChI |

InChI=1S/C4H4ClNS/c1-3-4(5)2-7-6-3/h2H,1H3 |

InChI Key |

HABXAJWJGPJDQN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NSC=C1Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Chloro 3 Methylisothiazole and Its Precursors

Regioselective Synthesis of the Isothiazole (B42339) Ring System

The regioselective synthesis of the isothiazole ring is paramount in efficiently producing 4-chloro-3-methylisothiazole. This involves carefully orchestrated cyclocondensation reactions and the strategic introduction of the chloro and methyl groups.

The Hantzsch thiazole (B1198619) synthesis, a classic method involving the reaction of a thioamide with an α-halocarbonyl compound, provides a conceptual basis for isothiazole synthesis. acs.orgnih.govresearchgate.net While originally developed for thiazoles, analogous strategies can be adapted for isothiazoles. The core principle involves the condensation of a molecule containing a C-C-N unit with a sulfur-containing reagent, or the cyclization of a precursor that already contains all the necessary atoms in a linear arrangement.

One of the most effective methods for constructing the isothiazole ring is through the oxidative cyclization of β-aminothiocrotonamides or related enamines. These precursors contain the requisite N-C-C-S fragment and can be cyclized to form the S-N bond.

A plausible and efficient route to a precursor for this compound is the reaction between thioacetamide (B46855) and an α-chloro-β-ketoester, such as ethyl 2-chloroacetoacetate. This reaction, under basic conditions, would lead to the formation of a key intermediate, which upon cyclization and subsequent chlorination, yields the desired product.

| Reactant 1 | Reactant 2 | Product | Reference |

| Thioamide | α-Halocarbonyl compound | Thiazole/Isothiazole derivative | acs.orgnih.govresearchgate.net |

| β-Aminothiocrotonamide | Oxidizing agent | Isothiazole derivative |

This table presents a generalized overview of reactants for isothiazole synthesis based on the principles of the Hantzsch synthesis.

The introduction of a chlorine atom at the 4-position of the isothiazole ring can be achieved through several methods. Direct electrophilic chlorination of a pre-formed 3-methylisothiazole (B110548) ring is a primary strategy. Reagents such as sulfuryl chloride (SO₂Cl₂) are commonly employed for the chlorination of aromatic and heteroaromatic systems. physchemres.orgresearchgate.netrsc.orggoogle.com The regioselectivity of this reaction is influenced by the electronic nature of the isothiazole ring and the reaction conditions. Theoretical studies suggest that the C4 position of the isothiazole ring can be susceptible to electrophilic attack. physchemres.org

Another approach involves the Sandmeyer reaction, a versatile method for converting an amino group on an aromatic ring into a halide. wikipedia.orgorganic-chemistry.orgyoutube.com This would necessitate the synthesis of 5-amino-3-methylisothiazole as a precursor. The amino group can then be diazotized with nitrous acid, followed by treatment with a copper(I) chloride to introduce the chlorine atom at the desired position. A patent describes the synthesis of 5-amino-3-methylisothiazole, lending feasibility to this route. google.com

| Precursor | Reagent | Product | Reference |

| 3-Methylisothiazole | Sulfuryl Chloride (SO₂Cl₂) | This compound | physchemres.orgresearchgate.netrsc.orggoogle.com |

| 5-Amino-3-methylisothiazole | NaNO₂, HCl, CuCl | 5-Chloro-3-methylisothiazole | wikipedia.orgorganic-chemistry.orgyoutube.comgoogle.com |

This table outlines potential halogenation strategies for the isothiazole ring.

The installation of the methyl group at the 3-position is typically accomplished by selecting an appropriate starting material for the cyclocondensation reaction. The use of thioacetamide as the thioamide component in a Hantzsch-type synthesis directly provides the 3-methyl substituent on the resulting isothiazole ring.

Alternatively, if a pre-formed isothiazole is to be functionalized, methods for introducing a methyl group are less direct. One could envision a strategy involving the lithiation of the isothiazole ring followed by quenching with an electrophilic methyl source, such as methyl iodide. However, controlling the regioselectivity of such a reaction can be challenging. Therefore, incorporating the methyl group from the outset via the choice of precursors remains the more common and efficient strategy.

Precursor Chemistry and Starting Materials Optimization

Thioamides are central precursors for many isothiazole syntheses. Thioacetamide, required for the introduction of the 3-methyl group, can be synthesized from acetamide (B32628) by treatment with a thionating agent such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.

Thioesters can also serve as precursors in certain cyclization reactions. They can be prepared from the corresponding esters using similar thionating agents.

| Starting Material | Thionating Agent | Product |

| Acetamide | Phosphorus Pentasulfide (P₄S₁₀) | Thioacetamide |

| Ester | Lawesson's Reagent | Thioester |

This table summarizes common methods for the synthesis of thioamides and thioesters.

Alpha-halocarbonyl compounds are the other key component in the Hantzsch-type synthesis of isothiazoles. For the synthesis of this compound, an α-chloro-β-keto compound is required. 2-Chloroacetoacetyl chloride or its corresponding esters are suitable precursors. These can be prepared through the chlorination of acetoacetic esters or related diketene (B1670635) derivatives. The direct reaction of diketene with chlorine can yield 4-chloroacetoacetyl chloride.

The careful selection and synthesis of these precursors are fundamental to achieving a high-yielding and regioselective synthesis of the target compound, this compound.

Modern Synthetic Techniques and Catalytic Approaches

The quest for optimized synthetic pathways to this compound has led to the adoption of innovative technologies and catalytic systems. These modern approaches aim to enhance reaction efficiency, improve product yields, and minimize environmental impact.

Transition metal catalysis has become a cornerstone of modern organic synthesis, offering powerful tools for the construction of complex molecular architectures. In the context of isothiazole synthesis, transition metal-catalyzed cyclization reactions are of particular interest for their ability to efficiently form the core heterocyclic ring.

One notable strategy involves the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles. This method provides a versatile route to a variety of isothiazoles through the intermediacy of an α-thiavinyl rhodium-carbenoid organic-chemistry.org. While not yet specifically reported for this compound, this approach holds potential for its synthesis by selecting the appropriate substituted thiadiazole and nitrile precursors. The potential of transition metal complexes to facilitate such cyclizations opens new avenues for creating the isothiazole scaffold with high degrees of control over regioselectivity and functional group tolerance mdpi.com.

Further research into the application of other transition metals, such as palladium, copper, and gold, in catalyzing the cyclization step for isothiazole formation is an active area of investigation. These metals can activate different types of precursors and enable novel bond formations under mild conditions, contributing to the expanding toolbox for heterocyclic synthesis mdpi.com.

| Catalyst | Reaction Type | Precursors | Potential for this compound Synthesis |

| Rhodium(II) complexes | Transannulation | 1,2,3-Thiadiazoles, Nitriles | High, by using appropriately substituted starting materials. |

| Palladium complexes | Cross-coupling/Cyclization | Various halo- and organometallic precursors | Moderate, could be applied to precursors of the isothiazole ring. |

| Copper complexes | Cycloaddition | Unsaturated precursors | Moderate, potential for direct formation of the heterocyclic ring. |

The principles of green chemistry are increasingly influencing the design of synthetic routes for industrial chemicals. The goal is to develop processes that are more environmentally benign, safer, and more resource-efficient.

A significant advancement in the green synthesis of isothiazoles is the development of solvent-free, or "neat," reaction conditions. For instance, an ammonium (B1175870) thiocyanate-promoted neat synthesis of isothiazoles has been reported, offering a rapid and eco-friendly alternative to traditional solvent-based methods rsc.org. This approach not only eliminates the environmental and health hazards associated with volatile organic solvents but can also lead to faster reaction times and simpler product isolation.

Furthermore, the development of metal- and catalyst-free synthetic methods aligns with green chemistry principles by avoiding the use of potentially toxic and expensive heavy metals. An operationally simple synthesis of 3,5-disubstituted isothiazoles from β-ketodithioesters or β-ketothioamides and ammonium acetate (B1210297) proceeds without the need for a metal catalyst organic-chemistry.org. This [4+1] annulation strategy is carbon-economic and relies on a sequential imine formation, cyclization, and aerial oxidation cascade organic-chemistry.org.

The synthesis of precursors to this compound has also seen the application of green chemistry principles. For example, a patented method for the synthesis of 4-chloro-3-cresol, a potential starting material, describes a solvent-free chlorination of m-cresol (B1676322) using sulfuryl chloride google.com. This process minimizes waste and avoids the use of halogenated solvents.

| Green Chemistry Principle | Application in Isothiazole Synthesis | Example |

| Prevention of Waste | Solvent-free (neat) synthesis | Ammonium thiocyanate-promoted synthesis of isothiazoles. rsc.org |

| Atom Economy | Multi-component reactions | [4+1] annulation for the synthesis of 3,5-disubstituted isothiazoles. organic-chemistry.org |

| Designing Safer Chemicals | Use of less hazardous reagents | Replacement of harsh chlorinating agents with sulfuryl chloride. google.com |

| Catalysis | Metal-free catalytic systems | Catalyst-free synthesis of isothiazoles from β-ketodithioesters. organic-chemistry.org |

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages for the synthesis of fine chemicals and pharmaceuticals. These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and straightforward scalability.

While the application of flow chemistry to the direct synthesis of this compound is not yet widely documented, its use in the synthesis of related heterocyclic compounds, such as thiazoles and thiadiazoles, demonstrates its significant potential thieme-connect.comnih.gov. For instance, a continuous flow process has been developed for the efficient synthesis and derivatization of 1,2,4-thiadiazole (B1232254) heterocycles, highlighting the ability to safely handle hazardous reagents and scale up production nih.gov.

The principles of flow chemistry can be applied to various steps in the synthesis of this compound, from the preparation of key precursors to the final cyclization reaction. The enhanced safety features of flow reactors are particularly advantageous when dealing with exothermic reactions or unstable intermediates, which are common in heterocyclic synthesis. The ability to precisely control temperature and residence time in a microreactor can lead to higher yields and selectivities compared to batch processes nih.govyoutube.com. The scalability of flow systems allows for a seamless transition from laboratory-scale research to industrial-scale production, a critical factor for commercially important compounds.

| Feature of Flow Chemistry | Advantage in Chemical Synthesis | Relevance to this compound |

| Enhanced Safety | Better control over reaction exotherms and hazardous reagents. | Important for chlorination and cyclization steps which can be energetic. |

| Improved Heat & Mass Transfer | More uniform reaction conditions, leading to higher selectivity. | Can improve the yield and purity of the final product. |

| Precise Control | Accurate manipulation of temperature, pressure, and residence time. | Allows for optimization of reaction conditions to maximize efficiency. |

| Scalability | Straightforward to increase production by running the system for longer. | Enables efficient large-scale manufacturing of the compound. |

Mechanistic Investigations of 4 Chloro 3 Methylisothiazole Reactivity

Electrophilic Aromatic Substitution Reactions

Isothiazoles exhibit aromatic properties and can undergo electrophilic substitution reactions, similar to other heteroaromatic compounds. researchgate.net The position of electrophilic attack on the 4-chloro-3-methylisothiazole ring is influenced by the combined electronic effects of the methyl group, the chlorine atom, and the isothiazole (B42339) ring itself.

Detailed experimental studies on the direct halogenation, nitration, and sulfonation of this compound are not extensively documented in publicly available literature. However, the expected reactivity can be inferred from the general principles of electrophilic aromatic substitution on substituted aromatic and heteroaromatic systems. masterorganicchemistry.comleah4sci.com

Halogenation: The introduction of another halogen atom onto the ring would likely require a Lewis acid catalyst, such as AlCl₃ or FeCl₃, to activate the halogen. leah4sci.comlibretexts.org The reaction would proceed via the formation of a positively charged intermediate, known as a sigma complex or arenium ion. leah4sci.com

Nitration: Nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). leah4sci.com

Sulfonation: Sulfonation involves the use of fuming sulfuric acid or sulfur trioxide, which acts as the electrophile. google.com This reaction is often reversible.

The conditions for these reactions would need to be carefully controlled to avoid potential side reactions or degradation of the isothiazole ring, which can be sensitive to strong acids and oxidizing conditions.

The regioselectivity of electrophilic attack on this compound is determined by the directing effects of the existing substituents. The isothiazole ring itself is an electron-withdrawing system, which generally deactivates the ring towards electrophilic attack compared to benzene.

Methyl Group (at C3): The methyl group is an activating, ortho-, para-director due to its electron-donating inductive and hyperconjugation effects.

Chlorine Atom (at C4): Halogens are deactivating, ortho-, para-directors. They are electron-withdrawing through induction but can donate electron density through resonance. libretexts.org

Isothiazole Ring: The nitrogen atom in the isothiazole ring is electron-withdrawing, and the sulfur atom can also influence the electron distribution.

Nucleophilic Substitution Reactions

The chlorine atom at the C4 position of this compound is susceptible to substitution by various nucleophiles. This reactivity is a key feature of many chloro-substituted heterocyclic compounds.

The electron-withdrawing nature of the isothiazole ring activates the C4 carbon towards nucleophilic attack, facilitating the displacement of the chlorine atom. This is a common reaction pathway for introducing a variety of functional groups at this position. Studies on related isothiazole derivatives, such as 4,5-dichloro-3-trichloromethylisothiazole, have shown that nucleophilic substitution of chlorine atoms is a viable and often selective process. researchgate.net In some instances, the chlorine at the C5 position can be more reactive. researchgate.net However, the synthesis of N'-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazides demonstrates that functionalization at the C4 position, adjacent to a chloro-substituted C5, is readily achievable. nih.govnih.govmdpi.com

A range of nucleophiles can be employed to displace the chlorine atom at C4, leading to the formation of new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

Carbon Nucleophiles: While less common, strong carbon nucleophiles such as organometallic reagents or carbanions could potentially react at the C4 position, although such reactions might be complicated by the electrophilic nature of the isothiazole ring itself.

Nitrogen Nucleophiles: Amines are effective nucleophiles for the substitution of chlorine on the isothiazole ring. researchgate.netlibretexts.orgyoutube.comlibretexts.org Reactions with primary and secondary amines, including heterocyclic amines like piperidine (B6355638) and morpholine, would yield the corresponding 4-amino-3-methylisothiazole derivatives. researchgate.net

Oxygen Nucleophiles: Alkoxides and hydroxides can serve as oxygen nucleophiles, leading to the formation of ethers and phenols, respectively. For instance, reaction with sodium methoxide (B1231860) would be expected to produce 4-methoxy-3-methylisothiazole.

Sulfur Nucleophiles: Thiolates are excellent nucleophiles and readily displace halogens from aromatic and heteroaromatic rings. msu.edulibretexts.org The reaction of this compound with a thiol (R-SH) in the presence of a base would yield the corresponding 4-thioether (4-(R-thio)-3-methylisothiazole).

The following table summarizes the expected products from the reaction of this compound with various nucleophiles.

| Nucleophile Class | Example Nucleophile | Product |

| Carbon | Grignard Reagent (R-MgX) | 4-Alkyl/Aryl-3-methylisothiazole |

| Nitrogen | Ammonia (NH₃) | 4-Amino-3-methylisothiazole |

| Piperidine | 4-(Piperidin-1-yl)-3-methylisothiazole | |

| Oxygen | Sodium Methoxide (NaOCH₃) | 4-Methoxy-3-methylisothiazole |

| Sodium Hydroxide (NaOH) | 3-Methylisothiazol-4-ol | |

| Sulfur | Sodium Thiophenolate (NaSPh) | 3-Methyl-4-(phenylthio)isothiazole |

The most probable mechanism for nucleophilic substitution on this compound is the nucleophilic aromatic substitution (SNA_r) pathway, which proceeds via an addition-elimination mechanism . chemistrysteps.comnptel.ac.iniscnagpur.ac.indalalinstitute.com

This two-step process involves:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the chlorine (C4), breaking the aromaticity of the isothiazole ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex . researchgate.netlibretexts.org The negative charge is delocalized over the ring and potentially onto the electron-withdrawing groups.

Elimination of the leaving group: The aromaticity of the ring is restored by the expulsion of the chloride ion, resulting in the final substituted product.

The presence of the electron-withdrawing isothiazole ring is crucial for stabilizing the Meisenheimer intermediate, thereby facilitating the reaction. The first step, the formation of this intermediate, is typically the rate-determining step of the reaction. iscnagpur.ac.in

Reactions Involving the Methyl Group at C3

Functionalization of the C3-methyl group is a key strategy for synthesizing more complex isothiazole derivatives. While direct functionalization can be challenging compared to reactions at other positions on the ring, certain transformations have been documented for analogous 3-methylisothiazole (B110548) systems.

One of the primary methods for functionalizing the methyl group is through free-radical halogenation. For instance, studies on related compounds such as 3-methyl-5-phenylisothiazole (B163046) have shown that the methyl group can be selectively brominated. thieme-connect.com The reaction with N-bromosuccinimide (NBS), a common reagent for allylic and benzylic bromination, in a solvent like carbon tetrachloride and initiated by a radical initiator, can lead to the formation of 3-(bromomethyl)-4-chloro-isothiazole. This halogenated intermediate is significantly more reactive than the starting methyl compound and serves as a valuable precursor for introducing a variety of nucleophiles.

| Reagent | Conditions | Product | Notes |

| N-Bromosuccinimide (NBS) | Radical initiator (e.g., AIBN), CCl₄, heat | 3-(Bromomethyl)-4-chloro-isothiazole | Reaction proceeds via a free-radical mechanism. The resulting bromomethyl derivative is a versatile synthetic intermediate. thieme-connect.com |

| Various Nucleophiles (e.g., R-OH, R-NH₂, RS⁻) | SN2 conditions | 3-(Alkoxymethyl)-, 3-(Aminomethyl)-, 3-(Thioether)-derivatives | The bromomethyl intermediate can be displaced by a range of nucleophiles to create diverse derivatives. |

This side-chain derivatization opens pathways to new families of compounds where the isothiazole core is connected to other functional moieties via a methylene (B1212753) linker.

The oxidation of the C3-methyl group offers a direct route to introduce oxygen-containing functionalities such as formyl or carboxyl groups, which are valuable for further synthetic transformations. The oxidation state of the carbon in the methyl group is low, making it susceptible to oxidation by strong oxidizing agents.

Studies on analogous heterocyclic systems, such as 2-methylbenzothiazole, provide insight into potential oxidative pathways. The reaction with hydroxyl radicals (OH), a key atmospheric oxidant, can proceed via hydrogen abstraction from the methyl group. nih.govacs.org This initial step leads to a thiazolyl-methyl radical, which can then react with molecular oxygen. Subsequent steps can lead to the formation of a stable aldehyde, in this case, 4-chloro-isothiazole-3-carbaldehyde. nih.govacs.org Further oxidation of the aldehyde under appropriate conditions would yield the corresponding carboxylic acid, this compound-3-carboxylic acid.

| Oxidizing Agent | Intermediate | Final Product | Significance |

| Hydroxyl Radical (OH) / O₂ | 4-chloro-isothiazol-3-yl-methyl radical | 4-chloro-isothiazole-3-carbaldehyde | Demonstrates a potential pathway for atmospheric oxidation and a synthetic route to the aldehyde. nih.govacs.org |

| Strong Oxidants (e.g., KMnO₄, CrO₃) | 4-chloro-isothiazole-3-carbaldehyde | This compound-3-carboxylic acid | Provides a route to the carboxylic acid derivative, a key building block for amides, esters, and other functional groups. |

Conversely, reduction processes involving the methyl group are less common unless it is first functionalized to a higher oxidation state (e.g., a hydroxymethyl or formyl group).

Ring-Opening and Ring-Closure Transformations

The isothiazole ring, despite its aromaticity, can undergo cleavage under certain energetic conditions, leading to acyclic intermediates that may subsequently rearrange or cyclize to form new ring systems.

Photochemical irradiation provides a powerful tool for inducing rearrangements of the isothiazole scaffold. Upon absorption of UV light, isothiazoles can be promoted to an excited state where the aromatic stabilization is disrupted, allowing for otherwise inaccessible transformations. d-nb.inforesearchgate.net This can lead to a permutation of the atoms within the ring, transforming an isothiazole into its more common isomer, a thiazole (B1198619). d-nb.inforepec.orgchemistryworld.com

Theoretical and experimental studies on methylisothiazoles have explored several mechanistic possibilities for these photoisomerizations: researchgate.netrsc.org

Internal Cyclization-Isomerization: This pathway involves the formation of a high-energy Dewar-type bicyclic intermediate, followed by a rearrangement and subsequent ring-opening to form the isomeric product. d-nb.info

Ring Contraction-Ring Expansion: This route postulates the cleavage of the N-S bond to form a thioketone-azirine species, which then undergoes cyclization to the rearranged product. d-nb.info

These photochemical rearrangements allow for the conversion of a prepared isothiazole into other, potentially more difficult to synthesize, isomers, effectively expanding the synthetic utility of a single precursor. d-nb.info

The degradation of this compound and related isothiazolinones is critical for understanding their environmental fate and persistence. Degradation typically involves the opening of the heterocyclic ring, which deactivates its biological activity. nih.gov Several factors can induce this degradation:

pH and Temperature: Isothiazolinones are generally more stable in acidic media but undergo accelerated degradation in alkaline solutions. nih.govresearchgate.net The rate of degradation also increases with temperature. researchgate.net

Nucleophilic Attack: The susceptibility of the sulfur atom to nucleophilic attack is a key degradation pathway. The presence of nucleophiles can trigger the cleavage of the N-S bond, leading to ring-opening. nih.gov

Microbial Degradation: Various microorganisms, including fungi, are capable of degrading isothiazolinones. austinpublishinggroup.com Fungi such as Aspergillus and Fusarium can utilize these compounds, breaking them down into simpler organic acids. austinpublishinggroup.com This biological degradation is a significant route for their elimination in soil and water. nih.govmadesafe.org

The primary degradation pathway often results in the formation of various acyclic compounds, including organic acids like malonic and acetic acid, effectively mineralizing the original heterocyclic structure. austinpublishinggroup.com

Pericyclic Reactions and Cycloadditions

Pericyclic reactions, such as cycloadditions, are powerful tools for ring formation in organic synthesis. The participation of isothiazoles in these reactions is highly dependent on the substitution pattern and electronic nature of the ring.

The aromaticity of the isothiazole ring generally makes it a poor candidate to act as the 4π-electron component (the diene) in a standard Diels-Alder reaction. wikipedia.org However, the C4=C5 double bond can act as the 2π-electron component (the dienophile), particularly when the ring is activated with electron-withdrawing groups. clockss.org

For a compound like this compound, participation as a dienophile in a [4+2] cycloaddition with an electron-rich diene is plausible but likely requires forcing conditions. The reactivity is significantly enhanced in derivatives where the sulfur atom is oxidized to a sulfoxide (B87167) or, more effectively, a sulfone (isothiazole-1,1-dioxide). clockss.orgmedwinpublishers.com These isothiazol-3(2H)-one 1,1-dioxides are potent dienophiles and readily react with various dienes, such as cyclopentadiene (B3395910) and anthracene, to yield the corresponding cycloadducts. clockss.org

| Reaction Type | Isothiazole Role | Required Activation | Example Diene |

| [4+2] Cycloaddition (Diels-Alder) | Dienophile (2π component) | Oxidation of sulfur to S,S-dioxide | Cyclopentadiene, Anthracene clockss.org |

| 1,3-Dipolar Cycloaddition | Dipolarophile | Oxidation of sulfur to S,S-dioxide | Diazoalkanes, Azides, Nitrile oxides clockss.org |

While the parent this compound is not expected to be highly reactive in pericyclic reactions, its oxidized derivatives serve as versatile substrates in cycloaddition chemistry, providing access to complex bicyclic and polycyclic structures. clockss.orgmedwinpublishers.com

Diels-Alder Type Reactions (if applicable)

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. masterorganicchemistry.com The reaction involves a conjugated diene and a dienophile. masterorganicchemistry.com For a molecule to participate, it must contain a conjugated diene system, typically in an s-cis conformation, or a reactive pi-bond (dienophile), often activated by electron-withdrawing groups. masterorganicchemistry.com

A review of the scientific literature did not yield specific examples of this compound participating in Diels-Alder reactions, either as a diene or a dienophile. The isothiazole ring itself does not possess the classic 1,3-diene system required for the diene component. While the C4=C5 double bond could theoretically act as a dienophile, its reactivity in this context has not been reported. Further research would be necessary to determine if the electronic character of the isothiazole ring and its substituents could enable it to engage in this type of transformation, potentially under specialized conditions such as high pressure or Lewis acid catalysis.

1,3-Dipolar Cycloadditions Involving Isothiazole Fragments

1,3-Dipolar cycloaddition is a chemical reaction between a 1,3-dipole and a dipolarophile, leading to the formation of a five-membered ring. wikipedia.org This class of reactions is a cornerstone for the synthesis of a wide variety of heterocycles. wikipedia.org The reaction can be conceptualized as a [3+2] cycloaddition process. nih.gov Common 1,3-dipoles include azides, nitrile oxides, and nitrones, while dipolarophiles are typically alkenes or alkynes. wikipedia.orgnih.gov

Specific studies detailing the participation of this compound or its fragments in 1,3-dipolar cycloadditions are not readily found in the surveyed literature. The isothiazole ring itself is a stable aromatic heterocycle and does not inherently function as a 1,3-dipole. However, functional groups attached to the ring could potentially be converted into 1,3-dipoles. For instance, an azide (B81097) group introduced onto the isothiazole scaffold could participate in cycloadditions. Without such modifications, the isothiazole ring's double bonds could theoretically act as dipolarophiles, reacting with external 1,3-dipoles. For example, the cycloaddition of a nitrile oxide with an alkyne yields an isoxazole, while an azide and an alkyne form a triazole. youtube.com The viability and regioselectivity of such reactions with the this compound core remain an open area for investigation.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions represent a pillar of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The chlorine substituent at the C4 position of this compound, while typically less reactive than bromine or iodine, presents a potential handle for such transformations.

Suzuki, Stille, Heck, and Sonogashira Couplings at C4

The functionalization of the C4 position of the isothiazole ring using palladium-catalyzed cross-coupling reactions is a key strategy for creating more complex derivatives. While aryl chlorides are known to be more challenging substrates than the corresponding bromides or iodides, advancements in catalyst design have expanded the scope of these reactions.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide or triflate. libretexts.org While direct examples involving this compound are scarce, related systems demonstrate the feasibility. For instance, the Suzuki-Miyaura cross-coupling of 4- and 5-chlorotriazoles has been successfully reported, showcasing that C-Cl bonds on heterocycles can be activated. rsc.org Similarly, studies on 3,5-dichloroisothiazole-4-carbonitrile (B127508) show regiospecific Suzuki coupling, although the C5-Cl bond is preferentially activated over the C3-Cl bond. nih.gov The successful coupling of substrates like 2-chloro-5-pyrimidylboronic esters further supports the potential for activating C-Cl bonds on electron-deficient heterocyclic systems. nih.gov

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic electrophile. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. libretexts.org Research on related chloro-heterocycles provides insight into potential reactivity. For example, in the study of 3,5-dichloro-4H-1,2,6-thiadiazin-4-one, selective coupling occurs at other positions when a more reactive leaving group is present, highlighting the challenge of activating the chloro group. nih.gov However, other studies have shown that high selectivity can be achieved in aryl-aryl coupling reactions between chlorine-containing aromatic bromides and organotin reagents by optimizing the palladium catalyst, which can completely restrain the reactivity of chlorine if desired. rsc.org The cross-coupling of 3,4-dichloro-1,2,5-thiadiazoles under Stille conditions has also been explored, though it can be accompanied by ring decomposition. researchgate.net

Heck Reaction: The Heck reaction forms a C-C bond between an aryl or vinyl halide and an alkene. organic-chemistry.org The reaction is typically effective with bromides and iodides, but activating chlorides requires more specialized catalytic systems. organic-chemistry.orgresearchgate.net There is a lack of specific literature detailing the Heck reaction at the C4-position of this compound. General protocols often require higher temperatures and specific ligands to achieve coupling with aryl chlorides.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.org It is a powerful method for constructing arylalkyne structures. libretexts.org The coupling of chloro-heterocycles is challenging but possible. A notable study demonstrated the Sonogashira cross-coupling at the C4-Cl position of 4-chloro-2-trichloromethylquinazoline, though the reaction was complicated by the presence of the trichloromethyl group and gave a low yield. researchgate.net More efficient Sonogashira couplings are typically seen with iodo-substituted heterocycles, such as the synthesis of C4-alkynylisoxazoles from 4-iodoisoxazoles. nih.gov These findings suggest that while direct Sonogashira coupling at the C4-chloro position of this compound would be difficult, it is not inconceivable with appropriate catalyst and reaction condition optimization.

Table 1: Summary of Cross-Coupling Reactions on Analogous Chloro- and Halo-Heterocycles.

C-H Activation and Functionalization Studies

Direct C-H activation offers an atom-economical alternative to pre-functionalized substrates in cross-coupling reactions. This strategy involves the direct cleavage of a carbon-hydrogen bond and its subsequent transformation into a new C-C or C-heteroatom bond. High-valent transition metals, such as Co(III) and Rh(III), have emerged as powerful catalysts for this purpose. rsc.orgrsc.org

For this compound, there are two potential sites for C-H activation: the C5-H bond on the isothiazole ring and the C-H bonds of the methyl group at C3. Based on the electronic nature of the isothiazole ring, the C5-H bond is generally the most acidic and thus the most likely site for electrophilic metalation, which is a key step in many C-H activation cycles.

Despite the synthetic potential, a direct search of the scientific literature did not reveal specific studies on the C-H activation and functionalization of this compound. However, the broader field of C-H functionalization is rapidly advancing, with many reports on the use of directing groups to control the regioselectivity of the reaction on various aromatic and heterocyclic systems. rsc.orgnih.gov Future work could explore the installation of a directing group on the isothiazole ring to facilitate selective C-H functionalization at a desired position, opening new avenues for the synthesis of complex isothiazole derivatives.

Computational and Theoretical Studies of 4 Chloro 3 Methylisothiazole

Electronic Structure and Bonding Analysis

The analysis of the electronic structure and bonding provides a fundamental understanding of a molecule's stability, geometry, and electronic properties. For 4-Chloro-3-methylisothiazole, this involves examining how the arrangement of electrons and the nature of the chemical bonds are influenced by the isothiazole (B42339) ring and its substituents.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and optimized geometry of molecules. conicet.gov.arirjweb.com DFT calculations for this compound would involve solving the Kohn-Sham equations to find the lowest energy arrangement of its atoms. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results. conicet.gov.aracs.org

Table 1: Predicted Effects of Substituents on Isothiazole Ring Geometry

| Feature | Expected Influence of 3-methyl group | Expected Influence of 4-chloro group |

| C3-N Bond | Minor elongation due to inductive effect | Minimal direct effect |

| C3-C4 Bond | Minor elongation | Shortening due to electron withdrawal |

| C4-C5 Bond | Minimal direct effect | Minor elongation due to steric and electronic effects |

| Ring Planarity | Maintained, with minor out-of-plane H displacement | Maintained, with Cl slightly out-of-plane |

This table is illustrative, based on general chemical principles, as specific published DFT data for this compound is not available.

Molecular Orbital (MO) theory describes chemical bonding in terms of molecular orbitals that extend over the entire molecule. nih.govgithub.io Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.net The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity, polarizability, and kinetic stability. conicet.gov.arresearchgate.net A small gap suggests high reactivity, while a large gap indicates high stability. conicet.gov.ar

For this compound, the HOMO is expected to be a π-orbital delocalized over the isothiazole ring, with significant contributions from the sulfur and nitrogen atoms. The LUMO is likely to be a π* (antibonding) orbital. The substituents significantly modulate these orbitals:

The 3-methyl group is weakly electron-donating, which would raise the energy of the HOMO.

The 4-chloro group is electron-withdrawing via induction but can be weakly π-donating through its lone pairs. Its net effect is typically to lower the energy of both the HOMO and LUMO.

The interplay of these effects determines the final HOMO-LUMO gap. DFT calculations on related compounds show that the HOMO-LUMO gap is a key parameter for understanding charge transfer within the molecule. neliti.com

Table 2: Conceptual Comparison of Frontier Orbital Energies (in eV)

| Compound | E(HOMO) (eV) | E(LUMO) (eV) | ΔE (HOMO-LUMO Gap) | Expected Reactivity |

| Isothiazole | Baseline | Baseline | Baseline | Moderate |

| 3-Methylisothiazole (B110548) | Higher | Slightly Higher | Slightly Narrower | Increased |

| 4-Chloroisothiazole | Lower | Lower | Similar or Slightly Narrower | Modified (site-selectivity) |

| This compound | Intermediate | Lower | Narrower than Isothiazole | High |

This table presents a conceptual analysis based on substituent effects. Specific calculated values from literature are not available for this compound. The relative values are predicted based on established principles of physical organic chemistry.

Aromaticity Assessment of the Isothiazole Ring

Aromaticity is a fundamental concept describing the enhanced stability and unique reactivity of certain cyclic, planar molecules with delocalized π-electrons. youtube.com Assessing the aromaticity of the isothiazole ring in this compound helps in understanding its chemical behavior.

Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for quantifying aromaticity. youtube.com It involves placing a "ghost" atom (Bq) at the center of a ring (NICS(0)) or at a certain distance above it (e.g., NICS(1)) and calculating the magnetic shielding. youtube.com Negative NICS values indicate a diatropic ring current and are characteristic of aromatic systems, while positive values suggest a paratropic current and antiaromaticity. youtube.com The NICS(1)zz value, which considers only the out-of-plane tensor component of the chemical shift, is often considered a more reliable measure of π-aromaticity.

While NICS values for this compound have not been specifically reported, studies on parent five-membered heterocycles provide a baseline. Thiophene, a related sulfur-containing heterocycle, exhibits significant aromatic character. youtube.com The aromaticity of the isothiazole ring in the target molecule would be influenced by its substituents. The electron-withdrawing chlorine atom could potentially reduce the π-electron delocalization and thus decrease the aromaticity, leading to a less negative NICS value compared to the unsubstituted isothiazole.

Table 3: Representative NICS(0) Values for Parent Heterocycles

| Compound | NICS(0) (ppm) | Aromatic Character |

| Benzene | -7.6 | Aromatic |

| Thiophene | -13.6 | Aromatic |

| Pyrrole | -15.1 | Aromatic |

| Furan | -12.3 | Aromatic |

Source: Data derived from computational studies on parent heterocycles. youtube.com The exact values can vary slightly with the level of theory.

Beyond magnetic criteria, aromaticity can be assessed using descriptors based on electronic structure and electron delocalization. These indices quantify the extent to which electrons are shared among the atoms in the ring. researchgate.net

Aromatic Fluctuation Index (FLU): This index measures the uniformity of electron delocalization around the ring. Lower FLU values indicate greater aromaticity.

Para-Delocalization Index (PDI): PDI quantifies the electron sharing between para-related atoms in six-membered rings, but the concept can be adapted for five-membered systems.

Multicenter Index (MCI): MCI provides a measure of multi-center electron delocalization, which is a key feature of aromatic systems. researchgate.net

For this compound, these indices would reflect the degree of π-conjugation in the isothiazole ring. The electron-withdrawing nature of the chlorine atom at C4 might lead to a less uniform distribution of electron density, potentially increasing the FLU value and decreasing the MCI, suggesting a slight reduction in aromaticity compared to unsubstituted isothiazole.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is invaluable for elucidating reaction mechanisms. neliti.comresearchgate.net By mapping the potential energy surface (PES) of a reaction, chemists can identify reactants, products, intermediates, and, crucially, transition states (TS). A transition state is the highest energy point along the reaction coordinate, and its energy relative to the reactants determines the activation energy and, therefore, the reaction rate. researchgate.net

No specific reaction pathway modeling studies for this compound were found. However, computational investigations into related systems provide a blueprint for how such studies would be conducted. For example, a study on the nucleophilic substitution reaction between methylthiolate and 4-bromo-3-methylamino-isothiazole 1,1-dioxide used DFT calculations to propose a detailed mechanism involving an addition-elimination pathway with a sigmatropic hydrogen shift.

A similar approach could be applied to model reactions of this compound, such as its nucleophilic aromatic substitution. The process would involve:

Geometry Optimization: Calculating the optimized structures of the reactants (e.g., this compound and a nucleophile), the transition state, any intermediates, and the products.

Transition State Search: Employing algorithms to locate the first-order saddle point (the transition state) on the potential energy surface that connects reactants and products.

Frequency Calculation: Performing vibrational frequency calculations to confirm the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Such a study could predict, for instance, whether a nucleophile would preferentially attack the C4 or C5 position and the energy barrier associated with each pathway.

Computational Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms through computational methods is a cornerstone of modern organic chemistry. nih.govescholarship.org For this compound, theoretical calculations, particularly those based on Density Functional Theory (DFT), are employed to map out the potential energy surfaces of its reactions. This involves identifying the structures of reactants, transition states, intermediates, and products.

Computational models also account for solvent effects, which are crucial for accurately describing reaction kinetics in solution. Methods like the Polarizable Continuum Model (PCM) can be integrated with DFT calculations to simulate the influence of different solvents on the reaction mechanism and energetics. These studies are vital for optimizing reaction conditions and for designing novel synthetic routes involving the this compound scaffold.

Prediction of Reactivity and Selectivity

Theoretical models are highly effective in predicting the reactivity and selectivity of this compound. Reactivity descriptors derived from conceptual DFT, such as Fukui functions, local softness, and the dual descriptor, can identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. physchemres.org

For this compound, the isothiazole ring contains multiple potential reactive centers: the nitrogen and sulfur heteroatoms, and the carbon atoms of the ring. The chlorine atom at the C4 position and the methyl group at the C3 position further influence the electronic distribution. Computational analysis of the frontier molecular orbitals (HOMO and LUMO) provides initial insights into the molecule's reactivity. The HOMO indicates regions susceptible to electrophilic attack, while the LUMO highlights areas prone to nucleophilic attack.

A study on the reactivity of related isothiazolinone molecules using Fukui indices showed that electrophilic attacks preferentially occur at specific carbon atoms of the ring. physchemres.org For this compound, similar calculations would likely predict the C5 position to be susceptible to electrophilic attack, while the C4 carbon, bonded to the electronegative chlorine atom, would be a primary site for nucleophilic attack. The calculated values for these reactivity descriptors can be used to rationalize and predict the regioselectivity observed in its various chemical transformations.

Table 1: Predicted Reactivity Indices for this compound (Note: This table contains representative theoretical data based on computational methods applied to similar heterocyclic systems. Specific experimental or calculated values for this exact molecule may vary.)

| Atomic Site | Fukui Index (f-) for Nucleophilic Attack | Fukui Index (f+) for Electrophilic Attack | Dual Descriptor (Δf) | Predicted Reactivity |

| N2 | 0.08 | 0.12 | > 0 | Electrophilic |

| C3 | 0.10 | 0.15 | > 0 | Electrophilic |

| C4 | 0.45 | 0.05 | < 0 | Nucleophilic |

| C5 | 0.12 | 0.35 | > 0 | Electrophilic |

| S1 | 0.05 | 0.10 | > 0 | Electrophilic |

Spectroscopic Property Predictions from Theoretical Models

Computational chemistry is an indispensable tool for predicting and interpreting the spectroscopic features of molecules. Theoretical models can calculate various spectroscopic parameters, which aids in the structural confirmation and analysis of compounds like this compound.

Vibrational Spectroscopy (IR, Raman)

Theoretical calculations are widely used to predict the infrared (IR) and Raman spectra of molecules. By performing a frequency calculation, typically using DFT methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), a set of vibrational modes, their frequencies, and their intensities can be obtained. mdpi.comresearchgate.net

For this compound, the predicted spectrum would show characteristic peaks corresponding to the stretching and bending vibrations of its functional groups. These include the C-H stretching of the methyl group, C=N and C=C stretching vibrations within the isothiazole ring, the C-S stretch, and the C-Cl stretch. Comparing the computed spectrum with the experimental one allows for a detailed assignment of the observed absorption bands. orientjchem.orgmpg.de Calculated frequencies are often systematically scaled to correct for anharmonicity and approximations in the computational method.

Table 2: Predicted Vibrational Frequencies for this compound (Note: This table presents hypothetical data based on DFT calculations for analogous chlorinated and methylated heterocyclic compounds. The assignments are representative.)

| Predicted Frequency (cm⁻¹) | Predicted Intensity | Vibrational Mode Assignment |

| 3015 | Medium | C-H stretch (methyl) |

| 1580 | Strong | C=N stretch (ring) |

| 1450 | Strong | C=C stretch (ring) |

| 1380 | Medium | CH₃ bending |

| 850 | Strong | C-S stretch |

| 720 | Strong | C-Cl stretch |

| 650 | Medium | Ring deformation |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

The prediction of NMR chemical shifts is a powerful application of computational chemistry for structure elucidation. escholarship.orgbohrium.com The Gauge-Including Atomic Orbital (GIAO) method, commonly used in conjunction with DFT, is the standard for calculating isotropic magnetic shielding tensors, which are then converted into chemical shifts (δ). rsc.org

For this compound, theoretical calculations can predict the ¹H and ¹³C chemical shifts. The predicted ¹H spectrum would show a singlet for the methyl protons and a singlet for the proton at the C5 position. The ¹³C spectrum would show distinct signals for each of the four carbon atoms in the molecule. The accuracy of these predictions is generally high, with mean absolute errors often less than 0.2 ppm for ¹H and 2-3 ppm for ¹³C, which is sufficient to distinguish between different isomers or conformers. bohrium.comnih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This table contains representative theoretical chemical shifts (in ppm) relative to TMS, based on GIAO-DFT calculations common for similar organic molecules.)

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) |

| ¹H | -CH₃ | 2.45 |

| -H (at C5) | 7.80 | |

| ¹³C | C3 (-CH₃) | 15.2 |

| C4 (-Cl) | 128.5 | |

| C5 | 120.1 | |

| C3 (ring) | 155.0 |

Ultraviolet-Visible (UV-Vis) Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the UV-Vis absorption spectra of organic molecules. researchgate.netsharif.edu These calculations provide information about the electronic transitions between molecular orbitals, yielding the absorption wavelengths (λ_max) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands.

For this compound, TD-DFT calculations would predict the electronic transitions responsible for its UV-Vis absorption. Typically, for heterocyclic aromatic compounds, these transitions are of the π → π* and n → π* type. The calculations can help assign the observed absorption bands to specific electronic excitations within the molecule, such as those involving the isothiazole ring's conjugated system. researchgate.net The predicted spectrum can also be analyzed to understand how substituents like chlorine and methyl influence the electronic structure and the absorption properties.

Table 4: Predicted UV-Vis Absorption Data for this compound (Note: This table shows hypothetical data from TD-DFT calculations, representative of similar heterocyclic systems.)

| Predicted λ_max (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |

| 275 | 0.35 | HOMO → LUMO | π → π |

| 240 | 0.18 | HOMO-1 → LUMO | π → π |

| 310 | 0.02 | HOMO → LUMO+1 | n → π* |

4 Chloro 3 Methylisothiazole As a Versatile Synthetic Building Block

Construction of Complex Heterocyclic Scaffolds

The reactivity of the chlorine atom in 4-Chloro-3-methylisothiazole makes it an excellent precursor for the synthesis of a wide array of complex heterocyclic scaffolds through various cyclization and annulation strategies.

The development of fused heterocyclic systems containing the isothiazole (B42339) core is a significant area of research, driven by the potential for novel pharmacological activities. This compound derivatives can serve as key intermediates in the synthesis of these fused structures, such as isothiazolo[5,4-b]pyridines and isothiazolo[5,4-d]pyrimidines. researchgate.netnih.gov

One general approach involves the initial functionalization of the isothiazole ring, followed by a cyclization reaction to form the fused ring. For instance, derivatives of 5-amino-3-methylisothiazolo[5,4-d]pyrimidines have been synthesized and evaluated for their cytotoxic activity. nih.gov The synthesis of isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxides, which are valuable precursors for anti-inflammatory drugs, has also been reported, starting from the corresponding isothiazolo[5,4-b]pyridin-3(2H)-ones. clockss.org

The synthesis of thiazolo[4,5-d]pyrimidines, a related fused system, often involves the reaction of a suitably substituted thiazole (B1198619) with a pyrimidine (B1678525) precursor. A process for preparing substituted thiazolo[4,5-d]pyrimidines involves the cyclization of thiazoles to form thiazolo[4,5-d]pyrimidine-5,7-diones, which are then chlorinated. google.com While not starting directly from this compound, these methods highlight the general strategies that could be adapted for its use in constructing fused systems. For example, a derivative of this compound with an amino group at the 5-position could potentially undergo condensation with a 1,3-dicarbonyl compound to form a fused pyridine (B92270) ring.

Table 1: Examples of Fused Isothiazole Systems and Their Precursors

| Fused System | Precursor/Synthetic Strategy | Potential Application | Reference(s) |

| Isothiazolo[5,4-d]pyrimidines | 5-Amino-3-methylisothiazole derivatives | Cytotoxic agents | nih.gov |

| Isothiazolo[5,4-b]pyridines | Isothiazolo[5,4-b]pyridin-3(2H)-ones | Anti-inflammatory drug precursors | clockss.orgnih.gov |

| Thiazolo[4,5-d]pyrimidines | Chlorinated thiazolo[4,5-d]pyrimidine-5,7-diones | Pharmaceuticals, dyes, pesticides | google.comnih.govrsc.orgresearchgate.net |

The synthesis of spiro and bridged heterocyclic systems presents a unique challenge in organic synthesis, and the isothiazole ring can be incorporated into these complex three-dimensional structures. While the direct use of this compound in the synthesis of such systems is not extensively documented, the general principles of spiro- and bridged-ring formation can be applied.

Spiro compounds containing a thiazole or isothiazole ring have been synthesized through various methods, including three-component condensation reactions. For example, new series of spiro pyrrole/pyrrolizine/thiazole compounds have been synthesized via a (3+2) dipolar cycloaddition. medwinpublishers.com Although not utilizing this compound as a starting material, this approach demonstrates the feasibility of constructing spirocyclic systems incorporating the isothiazole moiety.

Bridged systems containing a fused thiazole ring have also been reported. A selective [4+2] cycloaddition reaction has been used to create highly functionalized, structurally complex thiazolo-fused bridged isoquinolones. researchgate.net This type of reaction, in principle, could be adapted to derivatives of this compound to generate novel bridged heterocyclic systems. The isothiazole ring can act as a diene or dienophile in Diels-Alder reactions, leading to the formation of bridged adducts.

Synthesis of Isothiazole-Containing Macrocycles and Supramolecular Assemblies

The incorporation of heterocyclic units into macrocyclic and supramolecular structures is a growing area of interest due to their potential applications in areas such as molecular recognition, catalysis, and materials science. nih.govnih.gov The isothiazole ring, with its defined geometry and potential for non-covalent interactions, is an attractive component for such architectures.

The synthesis of macrocycles often involves the cyclization of long-chain precursors containing reactive functional groups. researchgate.net While specific examples of macrocycles derived directly from this compound are scarce in the literature, its functional groups could be utilized in macrocyclization reactions. For instance, the chlorine atom could be displaced by a nucleophile at one end of a long chain, while another functional group on the isothiazole could react with the other end of the chain.

Supramolecular assemblies are formed through non-covalent interactions such as hydrogen bonding, π-π stacking, and metal coordination. The isothiazole ring can participate in these interactions, directing the self-assembly of molecules into well-defined architectures. The nitrogen atom of the isothiazole ring can act as a hydrogen bond acceptor, while the aromatic ring itself can engage in π-stacking interactions.

Integration into Materials Science Architectures

The unique electronic properties of the isothiazole ring make it a valuable component in the design of novel organic materials for applications in electronics and photonics. This compound can serve as a precursor to monomers that can be polymerized or incorporated into larger conjugated systems.

Conducting polymers are a class of organic materials that exhibit electrical conductivity, and their properties can be tuned by modifying their chemical structure. The incorporation of heterocyclic units like isothiazole into the polymer backbone can influence the electronic and physical properties of the resulting material.

The synthesis of fused pyrrolo[3,2-d:4,5-d′]bisthiazole-containing polymers has been reported, demonstrating the feasibility of creating conjugated polymers with thiazole units. acs.org These polymers exhibited small optical band gaps and semiconducting behavior. Similarly, thiazole-based polymers have been synthesized and their electronic structures investigated to understand the role of the heteroatoms in the conduction pathway. kaust.edu.sa Alkylthiazole-based conjugated polymers have also been developed for use in organic thermoelectrics. mdpi.com

This compound can be envisioned as a monomer in polymerization reactions. For example, through cross-coupling reactions such as Suzuki or Stille coupling, the chlorine atom can be replaced to form carbon-carbon bonds, leading to the formation of a polymer chain. The methyl group can also be functionalized to provide a point of attachment for polymerization.

Table 2: Examples of Isothiazole/Thiazole-Containing Polymers and their Properties

| Polymer Type | Monomer/Precursor | Key Properties | Potential Application | Reference(s) |

| Fused Pyrrolo-bisthiazole Polymers | Fused pyrrolo[3,2-d:4,5-d′]bisthiazole | Small optical band gaps, semiconducting behavior | Organic field-effect transistors | acs.org |

| Fused Heterocyclic Conjugated Polymers | Imidazo[2,1-b]thiazole units | Good solubility, thermal stability, low energy bands | Organic electronics | rsc.org |

| Alkylthiazole-Based Conjugated Polymers | Alkylthiazole-based monomers | Strong molecular ordering, high hole mobility | Organic thermoelectrics, organic thin-film transistors | mdpi.com |

Organic electronic devices, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), rely on the efficient transport of charge through organic materials. nih.govrsc.org The design of new organic semiconductors with high charge carrier mobility and stability is crucial for advancing this technology.

Isothiazole and its derivatives have been explored as components of organic semiconductors. The electron-deficient nature of the isothiazole ring can be beneficial for creating n-type or ambipolar charge transport materials. Benzothiadiazole derivatives, which are structurally related to isothiazoles, have been synthesized and characterized as organic semiconductors for OTFTs, exhibiting p-channel characteristics. nih.gov

The introduction of this compound moieties into larger conjugated molecules could lead to new materials with interesting charge transport properties. The chlorine atom offers a site for further functionalization to tune the electronic properties and solid-state packing of the molecules, which are critical factors for efficient charge transport.

Framework Materials (e.g., MOFs, COFs) incorporating isothiazole linkers

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous polymers built from molecular building blocks, typically organic linkers and inorganic nodes (in MOFs) or other organic linkers (in COFs). The structure and properties of these materials are highly tunable by changing the geometry and functionality of the organic linkers. rsc.org While the direct incorporation of this compound itself as a linker is not widely documented, the use of related sulfur- and nitrogen-containing heterocycles, particularly thiazoles, demonstrates the significant potential for isothiazole-based linkers in creating functional framework materials. rsc.orgacs.org

Research into thiazole-linked COFs has shown that these materials can possess high stability and desirable electronic properties. acs.orgacs.org For instance, stable thiazole-linked COFs have been synthesized through a one-pot, three-component reaction involving aldehydes, amines, and elemental sulfur under mild conditions. acs.org This approach avoids the need for pre-synthesized complex linkers and yields highly crystalline, porous frameworks. Another strategy involves the post-synthetic conversion of less stable imine-linked COFs into robust thiazole-linked frameworks at elevated temperatures. acs.org These thiazole-based COFs have shown promise as photocatalysts for hydrogen evolution from water, highlighting the utility of this heterocyclic core in materials science. acs.org

Similarly, MOFs constructed with thiazolothiazole-based ligands have been explored for applications ranging from gas adsorption and separation to fluorescence sensing and catalysis. rsc.orgresearchgate.net These ligands, which contain a fused double-thiazole ring system, are typically functionalized with carboxylic acid or pyridine groups to enable coordination with metal centers. rsc.org The resulting frameworks can exhibit high surface areas and tailored pore environments. For example, a Zr(IV)-based MOF functionalized with thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid was shown to be effective for the adsorption of pollutants from water. rsc.org

The successful synthesis of these analogous frameworks suggests a clear pathway for the use of isothiazole derivatives. To be used as a linker, this compound would require functionalization with appropriate coordinating groups, such as carboxylic acids, amines, or pyridyls. The chlorine atom at the 4-position and the methyl group at the 3-position can influence the electronic properties and steric environment of the resulting linker, potentially fine-tuning the characteristics of the final MOF or COF. The development of isothiazole-dicarboxylate or di-pyridyl-isothiazole linkers could lead to new framework materials with unique topologies and properties.

| Framework Type | Linker/Precursors | Synthesis Method | Key Finding/Application | Reference |

|---|---|---|---|---|

| Thiazole-Linked COF (TZ-COF) | Aldehydes, amines, elemental sulfur | One-pot three-component reaction | High crystallinity and stability; photocatalyst for hydrogen evolution. | acs.org |

| Thiazole-Linked COF | Imine-based COF, sulfur | Post-synthetic modification (350 °C) | Conversion of imine links to more stable thiazole links. | acs.org |

| Thiazolo[5,4-d]thiazole MOF (H2TTZ@PCN-700) | Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid | Solvent-assisted ligand incorporation | High adsorption capacity for pollutants in water. | rsc.org |

| Zn-MOF (IUST-2) | 2,5-di(4-pyridyl)thiazolo[5,4-d]thiazole | Solvothermal synthesis | Selective removal of heavy metal ions (Pb²⁺, Hg²⁺) from water. | researchgate.net |

Role in Chiral Synthesis

Chiral synthesis, the preparation of enantiomerically pure or enriched compounds, is of paramount importance in pharmaceuticals and materials science. One established strategy is the use of a chiral auxiliary—a molecule that is temporarily attached to a non-chiral substrate to direct a subsequent chemical reaction to occur with high stereoselectivity. wikipedia.orgscielo.org.mx After the desired chiral center is created, the auxiliary is removed and can often be recovered. wikipedia.org

While this compound is not itself a chiral molecule, it can serve as a substrate for the creation of chiral isothiazole derivatives. Research has demonstrated the synthesis of chiral 3-amino-substituted isothiazole sulfoxides. thieme-connect.com In this work, the sulfur atom of the isothiazole ring is asymmetrically oxidized using a chiral oxaziridine, specifically (+)- and (–)-[(8,8-dichlorocamphoryl)sulfonyl]oxaziridine. This reaction proceeds under microwave irradiation and transforms the prochiral sulfide (B99878) of the isothiazole into a chiral sulfoxide (B87167) with a specific stereochemistry. thieme-connect.com

| Substrate Type | Chiral Reagent | Reaction Type | Product | Key Finding | Reference |

|---|---|---|---|---|---|

| 3-Amino-substituted isothiazole | (+)- or (–)-[(8,8-dichlorocamphoryl)sulfonyl]oxaziridine | Asymmetric oxidation | Chiral 3-amino-substituted isothiazole sulfoxide | Successful synthesis of chiral isothiazole sulfoxides via oxidation of the ring's sulfur atom. | thieme-connect.com |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation in Mechanistic Studies

High-Resolution Mass Spectrometry for Reaction Intermediates and Products

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of unknown compounds, reaction intermediates, and final products. By providing highly accurate mass measurements (typically to within 5 ppm), HRMS allows for the confident assignment of a molecular formula. Techniques such as Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF) mass spectrometry can be applied to the analysis of 4-Chloro-3-methylisothiazole.

In mechanistic studies, HRMS can identify transient intermediates that provide insight into the reaction pathway. For the related and more commonly studied isomer, 5-Chloro-2-methyl-4-isothiazolin-3-one, the protonated molecule [M+H]⁺ has a theoretical exact mass that can be precisely measured by HRMS. nih.gov Tandem mass spectrometry (MS/MS) experiments on this precursor ion induce fragmentation, yielding product ions that reveal the molecule's structural connectivity. For instance, the fragmentation of the isothiazole (B42339) ring provides characteristic neutral losses and charged fragments that help confirm the core structure.

Table 1: Illustrative HRMS/MS Data for the Isomer 5-Chloro-2-methyl-4-isothiazolin-3-one This data is for the related isomer and serves to illustrate the analytical technique.

| Parameter | Value | Reference |

| Precursor Ion | [M+H]⁺ | nih.gov |

| Precursor m/z | 149.9775 | nih.gov |

| Fragmentation Mode | Collision-Induced Dissociation (CID) | nih.gov |

| Major Product Ion m/z | 149.9784 | nih.gov |

| Second Product Ion m/z | 151.9754 | nih.gov |

Data sourced from PubChem, based on LC-ESI-QTOF analysis. nih.gov

Advanced NMR Spectroscopy (e.g., 2D-NMR, Solid-State NMR) for Complex Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for elucidating the precise molecular structure in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide primary information about the chemical environment of hydrogen and carbon atoms, advanced two-dimensional (2D) techniques are often required for unambiguous assignment, especially in complex molecules or mixtures. nih.gov

For this compound, the following NMR experiments would be key:

¹H NMR: Would show a singlet for the methyl group (CH₃) and a singlet for the lone proton on the isothiazole ring (H-5).

¹³C NMR: Would reveal signals for the methyl carbon, the two quaternary carbons of the isothiazole ring (C-3 and C-4), and the methine carbon (C-5).

2D-COSY (Correlation Spectroscopy): While not highly informative for this specific molecule due to the lack of proton-proton coupling, it is essential in related derivatives for identifying coupled spin systems.

2D-HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the C-5 and its attached H-5.

Solid-State NMR (ssNMR) could be employed to study the compound in its crystalline form, providing information on molecular packing and polymorphism that is complementary to X-ray diffraction data.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound These are estimated values based on general principles and data for related structures.

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | CH ₃ | ~2.5 | Singlet |

| ¹H | C5-H | ~8.5 | Singlet |

| ¹³C | C H₃ | ~15 | Quartet |

| ¹³C | C 3 | ~155 | Singlet |

| ¹³C | C 4 | ~120 | Singlet |

| ¹³C | C 5 | ~145 | Doublet |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-Crystal X-ray Diffraction (SCXRD) stands as the unequivocal method for determining the three-dimensional atomic arrangement of a crystalline solid. mdpi.com Obtaining a suitable single crystal of this compound would allow for the precise measurement of bond lengths, bond angles, and torsion angles, confirming its covalent structure beyond any doubt. nih.gov

Furthermore, the analysis of the crystal packing reveals crucial information about non-covalent interactions, such as hydrogen bonds, halogen bonds (involving the chlorine atom), and π-stacking between the isothiazole rings. rsc.org These intermolecular forces govern the material's bulk properties, including melting point and solubility. Studies on related 4,5-dichloroisothiazole derivatives have demonstrated the importance of such interactions in dictating the supramolecular assembly in the solid state. rsc.org

Table 3: Information Yielded by Single-Crystal X-ray Diffraction

| Parameter Determined | Significance |

| Unit Cell Dimensions | Defines the basic repeating unit of the crystal lattice. |

| Space Group | Describes the symmetry elements within the crystal. |

| Atomic Coordinates | Provides the exact position of every atom in the asymmetric unit. |

| Bond Lengths & Angles | Confirms the covalent structure and reveals any structural strain. |

| Intermolecular Interactions | Elucidates how molecules pack together in the solid state. |

| Absolute Configuration | Can determine the stereochemistry for chiral molecules. |

In-situ Spectroscopy (e.g., IR, UV-Vis) for Real-Time Reaction Monitoring

In-situ spectroscopic techniques are powerful for monitoring chemical reactions in real time, providing kinetic data and mechanistic insights without the need for isolating intermediates. birmingham.ac.uk

Infrared (IR) Spectroscopy: By using an attenuated total reflectance (ATR) probe immersed in the reaction vessel, one can continuously monitor the IR spectrum. The formation of this compound from its precursors could be tracked by observing the appearance of characteristic vibrational bands for the C=N, C=C, and C-Cl bonds within the isothiazole ring. nih.gov Simultaneously, the disappearance of reactant-specific bands (e.g., S-H or N-H stretches) provides information on reactant consumption and reaction completion.

UV-Vis Spectroscopy: The formation of the conjugated isothiazole ring system gives rise to electronic transitions that absorb light in the ultraviolet-visible region. By monitoring the growth of a characteristic absorption maximum over time, one can determine the reaction rate and investigate the influence of various parameters like temperature and catalyst concentration.

Chromatographic Techniques (e.g., HPLC-MS, GC-MS) for Purity and Mixture Analysis

Chromatography is essential for separating this compound from starting materials, solvents, byproducts, and other related isomers, as well as for quantifying its concentration in various matrices.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with a mass spectrometer (HPLC-MS), is a primary technique for the analysis of isothiazolinones. researchgate.netnih.gov Reversed-phase columns (e.g., C18) are typically used with a mobile phase consisting of a mixture of water (often acidified with formic acid) and an organic solvent like methanol (B129727) or acetonitrile. nih.gov The MS detector, often operating in Multiple Reaction Monitoring (MRM) mode, provides high selectivity and sensitivity for quantification. nih.gov

Table 4: Example HPLC-MS/MS Method for Isothiazolinone Analysis This is a representative method based on published analyses of related compounds. nih.gov

| Parameter | Condition | Reference |

| Column | C18 or Phenyl-Hexyl | researchgate.net |

| Mobile Phase A | 0.1% Formic Acid in Water | |

| Mobile Phase B | Methanol/Acetonitrile | |

| Flow Rate | 0.5 - 1.3 mL/min | researchgate.net |

| Detection | Positive ESI-MS/MS | |

| Scan Type | Multiple Reaction Monitoring (MRM) | nih.gov |

Gas Chromatography (GC): GC coupled with mass spectrometry (GC-MS) is another powerful technique for analyzing volatile compounds. While some isothiazolinones may require derivatization to improve their thermal stability and chromatographic performance, GC-MS offers excellent separation efficiency. nih.govresearchgate.net Analysis of this compound by GC-MS would involve electron ionization (EI), producing a characteristic fragmentation pattern that serves as a chemical fingerprint for identification and confirmation. univ-lyon1.fr

Table 5: Example GC-MS Parameters for Isothiazolinone Analysis This is a representative method based on published analyses of related compounds. nih.govresearchgate.net

| Parameter | Condition |